molecular formula C7H3ClFIO B6190022 2-chloro-5-fluoro-4-iodobenzaldehyde CAS No. 2383210-09-9

2-chloro-5-fluoro-4-iodobenzaldehyde

Cat. No.: B6190022
CAS No.: 2383210-09-9
M. Wt: 284.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-4-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3ClFIO. This compound is characterized by the presence of three different halogens (chlorine, fluorine, and iodine) attached to a benzene ring, along with an aldehyde functional group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:

    Halogenation: Starting with a benzaldehyde derivative, selective halogenation is performed to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring. This can be achieved using reagents like N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine monochloride (ICl).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, minimizing by-products and waste.

Types of Reactions:

    Substitution Reactions: Due to the presence of multiple halogens, this compound can undergo nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Alcohols and Acids: Reduction yields alcohols, while oxidation yields carboxylic acids.

Scientific Research Applications

2-Chloro-5-fluoro-4-iodobenzaldehyde is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: It is used in the development of molecular probes and bioactive compounds for studying biological pathways.

    Medicine: This compound is a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of agrochemicals and specialty chemicals, contributing to the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-4-iodobenzaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, altering their activity. The presence of multiple halogens can enhance its binding affinity and specificity towards these targets, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

  • 2-Chloro-4-fluorobenzaldehyde
  • 2-Fluoro-5-iodobenzaldehyde
  • 4-Chloro-2-iodobenzaldehyde

Uniqueness: 2-Chloro-5-fluoro-4-iodobenzaldehyde is unique due to the specific arrangement of halogens on the benzene ring, which can significantly influence its reactivity and interaction with other molecules. This distinct structure makes it a valuable intermediate in the synthesis of compounds with tailored properties for various applications.

Properties

CAS No.

2383210-09-9

Molecular Formula

C7H3ClFIO

Molecular Weight

284.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.